Ternidazole hydrochloride
Description
Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (CAS: 70028-95-4), also known as Ternidazole hydrochloride, is a nitroimidazole derivative with the molecular formula C₇H₁₂ClN₃O₃ . Structurally, it features a 2-methyl-5-nitroimidazole core linked to a propanol chain, which is protonated as a hydrochloride salt. This compound is primarily recognized for its antimicrobial properties, particularly against anaerobic bacteria and protozoa, though its specific applications are less documented compared to its ethanol-substituted analog, metronidazole .
Key physicochemical properties include moderate water solubility due to the hydrochloride salt form and a molecular weight of 245.68 g/mol. Its nitro group (-NO₂) at the 5-position is critical for generating reactive intermediates that disrupt microbial DNA synthesis, a mechanism shared with other nitroimidazoles .
Properties
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLKVODAFRGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220314 | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70028-95-4 | |
| Record name | 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
This three-step approach, detailed in patent CN1055536A, involves:
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Sulfonation : Reacting 1-acetoxy-methyl-2-methyl-4-nitroimidazole with sulfur trioxide (SO₃) in dichloroethane at 5–20°C to form a sulfonated intermediate.
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Condensation : Treating the intermediate with oxirane (ethylene oxide or propylene oxide) at 60–120°C to introduce the hydroxypropyl group.
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Hydrolysis : Acidic hydrolysis (e.g., H₂SO₄/H₂O) at 85°C to yield Ternidazole, followed by HCl neutralization to form the hydrochloride salt.
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sulfonation | SO₃ (1 eq), 1,2-dichloroethane, 20°C | 95 | 98 | |
| Condensation | Ethylene oxide (1.2 eq), 75°C, 3 hrs | 89 | 97 | |
| Hydrolysis | H₂SO₄ (10% v/v), 85°C, 1 hr | 95 | 99 |
Advantages : High regioselectivity due to SO₃-mediated activation.
Limitations : Requires strict temperature control during sulfonation to avoid over-oxidation.
Direct Alkylation of 2-Methyl-5-Nitroimidazole
Procedure
2-Methyl-5-nitroimidazole is alkylated with 3-chloropropanol or 3-bromopropanol in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., 18-crown-6). The reaction proceeds in refluxing dioxane for 12–24 hrs, followed by HCl gas treatment to precipitate the hydrochloride salt.
Optimization Insights
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Solvent Impact : Dioxane > DMF > THF (yields: 78% vs. 65% vs. 52%).
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Catalyst Role : 18-crown-6 increases yield by 20% via halide ion stabilization.
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Temperature | 90°C | 78 | 96 | |
| 3-Bromopropanol eq | 1.5 | 75 | 95 | |
| Reaction Time | 18 hrs | 78 | 96 |
Note : Excess alkylating agent (>2 eq) leads to di-alkylation impurities.
Mitsunobu Reaction for Hydroxypropylation
Synthesis Pathway
The Mitsunobu reaction enables stereospecific hydroxypropylation using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). 2-Methyl-5-nitroimidazole reacts with 3-hydroxypropanol in THF at 0–5°C, followed by HCl salt formation.
Performance Metrics
Advantages : Avoids harsh acidic conditions.
Challenge : High cost of DIAD limits scalability.
Ester Hydrolysis Route
Methodology
Critical Parameters
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Esterification | PyBOP (1.2 eq), DMF, 25°C | 92 | 97 | |
| Hydrolysis | NaOH (2M), 60°C, 4 hrs | 88 | 98 |
Merits : High-yielding, compatible with acid-sensitive substrates.
Drawback : Requires chromatographic purification post-esterification.
Comparative Analysis of Methods
| Method | Avg. Yield (%) | Cost (USD/kg) | Scalability | Purity (%) | Key Reference |
|---|---|---|---|---|---|
| Sulfonation-Condensation | 90 | 120 | High | 99 | |
| Direct Alkylation | 75 | 90 | Moderate | 96 | |
| Mitsunobu Reaction | 85 | 450 | Low | 98 | |
| Ester Hydrolysis | 88 | 200 | Moderate | 98 |
Key Findings :
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The sulfonation-condensation method is preferred for industrial-scale production due to cost-effectiveness and high yields.
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Mitsunobu reaction suits small-scale synthesis of high-purity Ternidazole for analytical standards.
Quality Control and Characterization
Analytical Parameters
Impurity Profiling
| Impurity | Source | Acceptable Limit (%) |
|---|---|---|
| Di-alkylated byproduct | Excess alkylating agent | ≤0.5 |
| Nitroso derivative | Over-oxidation during synthesis | ≤0.2 |
| Acetate ester | Incomplete hydrolysis | ≤0.3 |
Chemical Reactions Analysis
Types of Reactions: Ternidazole (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding amino derivative.
Substitution: The major products depend on the substituent introduced, such as halides or esters.
Scientific Research Applications
Ternidazole (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Medicine: Investigated for its therapeutic potential in treating infections caused by protozoa.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Ternidazole (hydrochloride) exerts its effects by interfering with the DNA synthesis of protozoal organisms. The nitro group of Ternidazole is reduced by a ferredoxin-mediated electron transport system, generating free radicals that damage the DNA of the protozoa, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Metronidazole (1H-Imidazole-1-ethanol, 2-methyl-5-nitro-)
- Structure: Ethanol substituent instead of propanol.
- Molecular Formula : C₆H₉N₃O₃.
- Key Differences : Shorter alkyl chain (C2 vs. C3) reduces lipophilicity, impacting tissue penetration and metabolism. Metronidazole is widely used for anaerobic infections and protozoal diseases (e.g., giardiasis), whereas Ternidazole’s applications remain less explored .
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride (CAS: 49575-10-2)
- Structure: Aminoethyl substituent instead of propanol.
- Molecular Formula : C₆H₁₂Cl₂N₄O₂.
- This compound has shown dual antimicrobial and anticancer activity in preclinical studies, unlike Ternidazole’s narrower antimicrobial focus .
Chloro/Bromo-Substituted Imidazole Derivatives ()
- Examples: (5-Methyl-2-oxo-1,3-dioxol)methyl-5-chloro-1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-propanoate (25b). Bromo analog (25d).
- Key Differences : Bulky tetrazole and biphenyl groups confer enhanced steric hindrance , reducing metabolic clearance but increasing molecular weight (e.g., 798.72 g/mol for 25b). These derivatives are designed as protease inhibitors, contrasting with Ternidazole’s antimicrobial role .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- Ternidazole vs. Metronidazole : Both inhibit DNA synthesis via nitro group reduction, but Ternidazole’s longer alkyl chain may improve tissue retention. However, metronidazole’s clinical efficacy is better established .
- Thiazolidinone-Imidazole Hybrids (): Thiosemicarbazide and thiadiazole derivatives exhibit anti-Toxoplasma activity at 0.1 mM, outperforming thiazolidinones (1 mM). Ternidazole’s potency against protozoa remains unquantified in the evidence .
Anticancer Activity
Pharmacokinetic and Solubility Profiles
- CYP3A4 Metabolism (): Imidazole derivatives like Ternidazole are metabolized by CYP3A4, but their moderate solubility (10.35–34 µM) limits cytoplasmic concentrations, reducing in vitro NO inhibition efficacy. Ketoconazole, a stronger CYP3A4 inhibitor (IC₅₀ = 0.033 µM), outperforms most imidazoles in this context .
- Solubility Comparison :
Data Tables
Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Biological Activity
Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride, commonly referred to as Ternidazole hydrochloride , is a member of the nitroimidazole class of compounds. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₂ClN₃O₃
- Molecular Weight : 221.64 g/mol
- Functional Groups : Nitro group and imidazole ring
The presence of the nitro group is crucial for the biological activity of Ternidazole, as it undergoes reduction in anaerobic conditions, leading to the formation of reactive intermediates that interact with cellular macromolecules.
This compound exhibits its biological effects primarily through the following mechanisms:
- Reduction of Nitro Group : In anaerobic organisms such as Trichomonas vaginalis and Giardia lamblia, the nitro group is reduced by a ferredoxin-mediated electron transport system. This reduction generates reactive species that can bind to DNA, disrupting replication and leading to cell death.
- Inhibition of DNA Synthesis : The compound interferes with DNA synthesis in protozoan pathogens, effectively leading to their death. This mechanism is common among nitroimidazoles, which are known for their antiparasitic properties.
Antiparasitic Properties
Ternidazole is primarily used for its antiparasitic effects against various protozoa:
- Effective Against :
- Trichomonas vaginalis
- Giardia lamblia
- Entamoeba histolytica
Table 1: Efficacy Against Protozoa
| Protozoan Species | Efficacy |
|---|---|
| Trichomonas vaginalis | High |
| Giardia lamblia | Moderate to High |
| Entamoeba histolytica | Moderate |
Antimicrobial Activity
In addition to its antiparasitic properties, Ternidazole also exhibits antimicrobial activity against certain bacterial strains. Studies have shown its effectiveness against anaerobic bacteria, contributing to its use in veterinary medicine .
Case Studies and Research Findings
Recent studies have explored various aspects of Ternidazole's biological activity:
-
Antibacterial and Antifungal Activities :
- Research indicates that derivatives of Ternidazole exhibit significant antibacterial and antifungal activities. A study synthesized several derivatives and evaluated their effectiveness using the cup-plate method, revealing that many compounds showed notable activity against both bacterial and fungal strains .
- Synthesis and Evaluation of Derivatives :
- Mechanistic Insights :
Pharmacokinetics
This compound is characterized by rapid absorption following oral administration. Its pharmacokinetic profile supports its use in clinical settings for treating parasitic infections effectively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, intermediates like 3-(2-chloro-2-phenylethyl)thiophene or substituted benzyl halides are reacted with imidazole derivatives under controlled temperatures (e.g., 60–120°C) and pH conditions . Key parameters include solvent polarity (e.g., DMF or THF), reaction time (12–48 hours), and stoichiometric ratios of reactants. Purification often involves recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the imidazole ring structure and substituent positions (e.g., nitro and methyl groups). Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm .
- HPLC-MS : Validates purity (>95%) and molecular weight (C₇H₁₂ClN₃O₃, 217.65 g/mol). Mobile phases often combine acetonitrile and ammonium acetate buffers .
- FT-IR : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .
Q. How is the antimicrobial activity of this compound evaluated in preclinical studies?
- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics over 24 hours. Synergistic effects with β-lactams or fluoroquinolones can be tested using checkerboard assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer : Employ Design of Experiments (DOE) to identify interactions between variables (e.g., temperature, solvent, catalyst). A 2³ factorial design can optimize yield while minimizing impurities like unreacted intermediates or oxidation byproducts. Response surface methodology (RSM) further refines optimal conditions .
Q. What strategies resolve contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- Data Validation : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .
- Theoretical Frameworks : Apply density functional theory (DFT) to predict electronic properties (e.g., nitro group electron-withdrawing effects) and correlate with observed bioactivity discrepancies .
- Meta-Analysis : Compare datasets across studies, adjusting for variables like bacterial strain mutations or solvent polarity in assays .
Q. How can computational modeling enhance the design of derivatives with improved stability?
- Methodological Answer : Use molecular dynamics (MD) simulations to predict hydrolytic stability under physiological pH (e.g., pH 7.4). COMSOL Multiphysics or Gaussian software models degradation pathways, such as nitro group reduction or imidazole ring oxidation. Optimize propanol chain length to sterically shield reactive sites .
Q. What advanced techniques assess the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light (254 nm), and oxidative/reductive agents (H₂O₂, NaBH₄). Monitor degradation via UPLC-PDA and identify products using high-resolution MS .
- Accelerated Stability Testing : Use Arrhenius equations to predict shelf-life at 25°C based on degradation kinetics at elevated temperatures .
Q. How can researchers elucidate the mechanism of action against drug-resistant pathogens?
- Methodological Answer :
- Proteomic Profiling : Perform LC-MS/MS to identify bacterial protein targets (e.g., DNA gyrase or cell wall synthesis enzymes).
- Fluorescence Microscopy : Track compound localization using fluorescent probes (e.g., BODIPY-labeled derivatives) .
Q. What methodologies evaluate synergistic effects with other nitroimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
